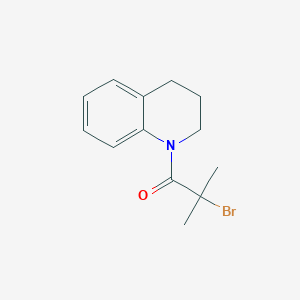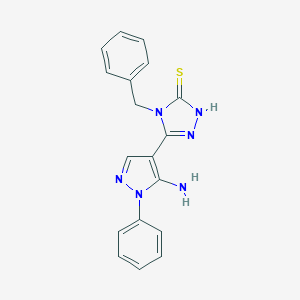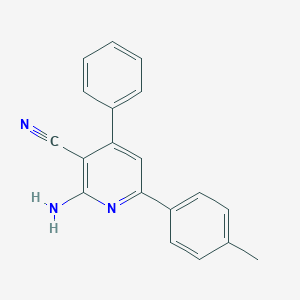
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline, also known as BMTQ, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. BMTQ is a synthetic compound that belongs to the class of quinolines and has a unique chemical structure that makes it a promising candidate for further research.
科学研究应用
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as Fe3+, Cu2+, and Zn2+. This property of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline makes it a promising candidate for the development of metal ion sensors.
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a drug candidate. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline interacts with metal ions and forms a complex, which can then bind to biomolecules such as DNA and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in the observed biological effects of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline.
Biochemical and Physiological Effects:
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, the synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a relatively new compound, and its biological effects and mechanism of action are not fully understood.
未来方向
There are several future directions for research on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of metal ion sensors based on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be modified to improve its selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.
Another area of research is the development of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules. This information can then be used to design more potent and selective 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs.
Conclusion:
In conclusion, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules.
合成方法
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a multistep process that involves the reaction of 2-bromo-2-methylpropanoic acid with aniline. The reaction results in the formation of an intermediate product, which is then subjected to a series of reactions involving cyclization, reduction, and condensation to obtain the final product, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry.
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,5,7,9H2,1-2H3 |
InChI 键 |
AAJXPPABGJWGIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
规范 SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)
